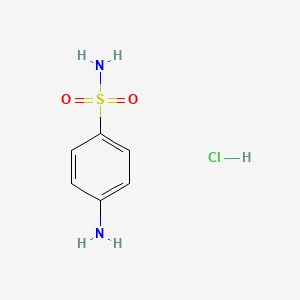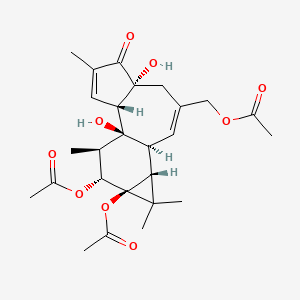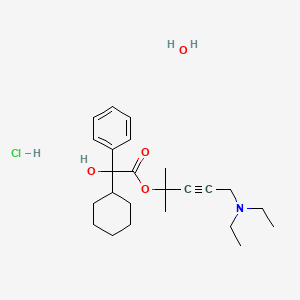
Gallium trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium trifluoride (GaF3) is a compound composed of the element gallium and the halide fluoride. It is a colorless, non-toxic, odorless gas that is used in a variety of scientific and industrial applications. GaF3 has been studied for its potential use in a variety of applications, including drug delivery, catalysis, and energy storage. It has also been used in the production of industrial chemicals, such as fluorine-containing compounds and fluorinated polymers.
Scientific Research Applications
Catalysis in Organic Reactions : Gallium(III) trifluoromethanesulfonate, a related compound to Gallium trifluoride, is an effective catalyst in Friedel-Crafts reactions, demonstrating high efficiency and recyclability (Prakash et al., 2003).
Crystal Structure Analysis : Research on the preparation and crystal structure of this compound has contributed to the understanding of its physical properties, essential for various applications (Brewer, Garton, & Goodgame, 1959).
Study of Ammoniates : The properties of ammoniates of Gallium trifluorides have been explored, contributing to the understanding of their chemical behavior (Polyshchuk, Kozerenko, & Gagarinsky, 1972).
Investigations in Chemistry and Physics : Studies have examined the behavior of this compound in chemical and physical interactions, such as its reaction with ligands and its structural analysis through calculations and quantum theory (Grabowski, 2014).
Applications in Organic Synthesis : Gallium(III) triflate, another related compound, has shown efficiency in catalyzing organic transformations, including the synthesis of quinoxaline derivatives (Cai, Zou, Pan, & Zhang, 2008).
Optoelectronic Devices : Research on Gallium Oxide, derived from Gallium, shows promise for applications in optoelectronic devices, such as solar-blind photodetectors and electroluminescent devices (Guo et al., 2019).
Biomedical Applications : An investigational anticancer drug containing Gallium has been studied for its interaction with serum proteins and distribution in tissue, highlighting potential biomedical applications (Hummer et al., 2012).
Safety and Hazards
When handling Gallium trifluoride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
Gallium trifluoride primarily targets fluoride ions in various chemical reactions. It is often used in the synthesis of other gallium compounds and in materials science due to its reactivity with fluoride ions .
Mode of Action
this compound interacts with its targets by forming strong ionic bonds with fluoride ions. This interaction can lead to the formation of complex fluorides or the release of hydrofluoric acid when reacting with mineral acids . The compound’s high reactivity with fluoride ions makes it useful in various chemical processes.
Biochemical Pathways
For example, its interaction with fluoride ions can disrupt normal fluoride metabolism, potentially affecting enzymes that require fluoride as a cofactor .
Pharmacokinetics
If considered in a biological context, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by its ionic nature and low solubility in water . This would impact its bioavailability and potential toxicity.
Result of Action
At the molecular level, this compound’s action results in the formation of stable fluoride complexes or the release of hydrofluoric acid. These reactions can lead to significant changes in the chemical environment, such as altering pH levels or disrupting ionic balances . At the cellular level, exposure to hydrofluoric acid can cause severe damage due to its corrosive nature.
Action Environment
Environmental factors such as temperature, pH, and the presence of other ions can significantly influence the action, efficacy, and stability of this compound. For instance, high temperatures can cause it to sublime, while acidic conditions can lead to the release of hydrofluoric acid . Its stability and reactivity are thus highly dependent on the surrounding environment.
: NIST Chemistry WebBook : Wikipedia - Gallium(III) fluoride : Wikipedia - 三氟化镓
properties
| { "Design of the Synthesis Pathway": "The synthesis of Gallium trifluoride can be achieved through the reaction of Gallium metal with Hydrogen fluoride gas.", "Starting Materials": ["Gallium metal", "Hydrogen fluoride gas"], "Reaction": [ "Place Gallium metal in a reaction vessel", "Pass Hydrogen fluoride gas over the Gallium metal at a temperature of 500-600°C", "The Gallium metal reacts with Hydrogen fluoride gas to form Gallium trifluoride gas", "Collect the Gallium trifluoride gas by condensation" ] } | |
CAS RN |
7783-51-9 |
Molecular Formula |
F3Ga |
Molecular Weight |
126.718 g/mol |
IUPAC Name |
gallium;trifluoride |
InChI |
InChI=1S/3FH.Ga/h3*1H;/q;;;+3/p-3 |
InChI Key |
WXXZSFJVAMRMPV-UHFFFAOYSA-K |
SMILES |
F[Ga](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Ga+3] |
Other CAS RN |
7783-51-9 |
Pictograms |
Irritant |
synonyms |
F3-Ga gallium fluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



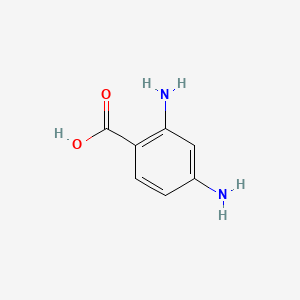

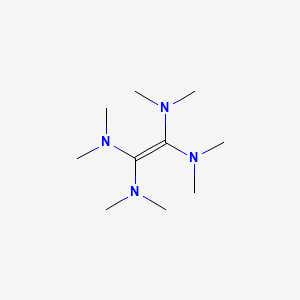
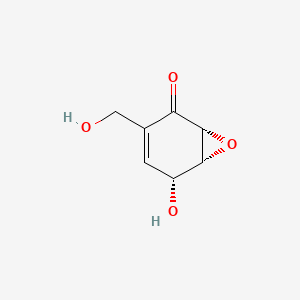


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)

